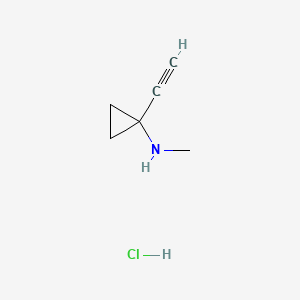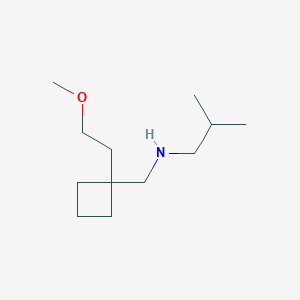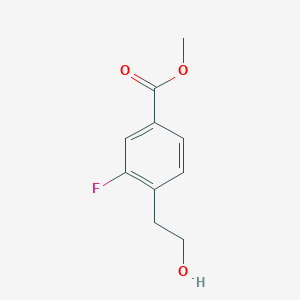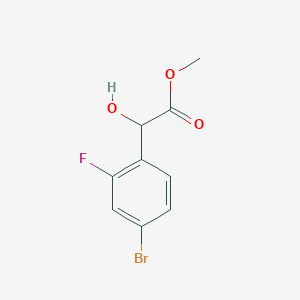
(1,1-Dimethylethyl)phenylphosphinic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethylethyl)phenylphosphinic chloride typically involves the reaction of tert-butylphosphine with phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
tert-Butylphosphine+Phenylphosphonic dichloride→(1,1-Dimethylethyl)phenylphosphinic chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dimethylethyl)phenylphosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are tert-butyl(phenyl)phosphinic esters or amides.
Oxidation Reactions: The major product is tert-butyl(phenyl)phosphine oxide.
Reduction Reactions: The major product is tert-butyl(phenyl)phosphine.
Aplicaciones Científicas De Investigación
(1,1-Dimethylethyl)phenylphosphinic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,1-Dimethylethyl)phenylphosphinic chloride involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the molecule is highly reactive, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as an intermediate or a catalyst .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(phenyl)phosphine oxide
- tert-Butyl(phenyl)phosphine
- tert-Butylphosphonic dichloride
- Chloro(tert-butyl)phenylphosphine
Uniqueness
(1,1-Dimethylethyl)phenylphosphinic chloride is unique due to its specific reactivity and the presence of both tert-butyl and phenyl groups. This combination allows for selective reactions and the formation of a wide range of derivatives, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
4923-85-7 |
|---|---|
Fórmula molecular |
C10H14ClOP |
Peso molecular |
216.64 g/mol |
Nombre IUPAC |
[tert-butyl(chloro)phosphoryl]benzene |
InChI |
InChI=1S/C10H14ClOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
URNNRLLBSQXWBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(=O)(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)

![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)


![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)



